4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid typically involves multiple stepsThe final step involves the condensation of the hydrazine derivative with the benzoic acid core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and controlled reaction environments to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a similar core structure but lacking the additional functional groups.
4-methylbenzoic acid: Another derivative of benzoic acid with a methyl group attached.
Uniqueness
The presence of the piperazine and chlorobenzyl groups provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C21H23ClN4O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-[(E)-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H23ClN4O3/c22-19-4-2-1-3-18(19)14-25-9-11-26(12-10-25)15-20(27)24-23-13-16-5-7-17(8-6-16)21(28)29/h1-8,13H,9-12,14-15H2,(H,24,27)(H,28,29)/b23-13+ |
InChI Key |
FDKLRCPXVLSRJE-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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